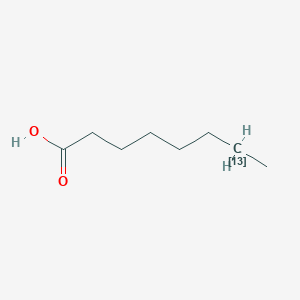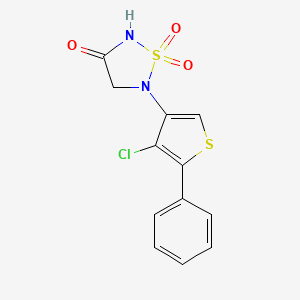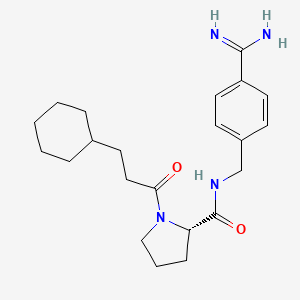
(713C)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid: caprylic acid , is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH . It is an eight-carbon compound, hence the prefix “octa” in its name. In its pure form, octanoic acid is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. It has a characteristic strong, unpleasant odor and is a weak acid in terms of its dissociation in water, but it is stronger than acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Octanal: Octanoic acid can be synthesized by the oxidation of octanal using oxidizing agents such as potassium permanganate or nitric acid.
N-Hexylmalonic Acid Method: This method involves the synthesis of octanoic acid from N-hexylmalonic acid.
Oxidative Dehydrogenation of N-Octanol: Octanoic acid can also be prepared by the oxidative dehydrogenation of N-octanol.
Industrial Production Methods:
Oxidation of Alkenes or Organometallic Compounds: Industrially, octanoic acid is produced by the oxidation of the corresponding alkene or organometallic compounds using suitable oxidizing agents.
Extraction from Plant and Animal Fats and Oils: A more prominent source of octanoic acid is its extraction from plant and animal fats and oils.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.
Reduction: It can be reduced to form octanol.
Substitution: Octanoic acid can participate in substitution reactions, such as the formation of esters when reacted with alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid, and molecular oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reactions: Alcohols in the presence of acid catalysts can be used for esterification reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Octanol.
Substitution: Esters of octanoic acid.
Scientific Research Applications
Chemistry:
- Octanoic acid is used in the production of esters, which are incorporated in perfumes and dyes .
- It is an intermediate in the chemical synthesis of chlorinated octanoic acids, which are used in the production of PVC heat stabilizers .
Biology:
- Octanoic acid has been shown to have antimicrobial properties, making it effective against harmful bacteria and yeast such as Candida albicans .
Medicine:
- It is used as a dietary supplement and is considered a medium-chain triglyceride (MCT). It has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures .
Industry:
Mechanism of Action
Octanoic acid exerts its effects through several mechanisms:
Antimicrobial Action: It disrupts the cell membranes of bacteria and yeast, leading to cell lysis and death.
Induction of Ketosis: As a medium-chain triglyceride, octanoic acid is rapidly metabolized in the liver to produce ketone bodies, which can be used as an alternative energy source by the brain and other tissues.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Octanoic acid activates PPARα, which plays a role in the regulation of lipid metabolism.
Comparison with Similar Compounds
Heptanoic Acid (C7H14O2): A seven-carbon fatty acid with similar properties but a shorter carbon chain.
Nonanoic Acid (C9H18O2): A nine-carbon fatty acid with similar properties but a longer carbon chain.
Caproic Acid (C6H12O2): A six-carbon fatty acid with similar properties but a shorter carbon chain.
Uniqueness of Octanoic Acid:
- Octanoic acid has a unique balance of hydrophobic and hydrophilic properties due to its eight-carbon chain, making it more soluble in organic solvents compared to shorter-chain fatty acids like caproic acid .
- Its antimicrobial properties are more pronounced compared to heptanoic acid and nonanoic acid .
- Octanoic acid is more effective in inducing ketosis compared to longer-chain fatty acids due to its rapid metabolism in the liver .
Properties
CAS No. |
287111-23-3 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(713C)octanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i2+1 |
InChI Key |
WWZKQHOCKIZLMA-VQEHIDDOSA-N |
impurities |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |
Isomeric SMILES |
C[13CH2]CCCCCC(=O)O |
Canonical SMILES |
CCCCCCCC(=O)O |
boiling_point |
463.5 °F at 760 mmHg (NTP, 1992) 239 °C |
Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |
density |
0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |
flash_point |
230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |
melting_point |
61 to 62 °F (NTP, 1992) 16.5 °C |
physical_description |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |
Related CAS |
15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |
solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |
vapor_pressure |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol](/img/structure/B10758977.png)
![3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid](/img/structure/B10758980.png)
![5-[(3r)-3-(5-Methoxybiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758983.png)
![2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine](/img/structure/B10758989.png)
![5-[(3r)-3-(5-Methoxy-2',6'-Dimethylbiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758995.png)

![N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine](/img/structure/B10759012.png)


![(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B10759027.png)

![4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10759033.png)
![4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-](/img/structure/B10759051.png)

